S-(Pyridin-2-ylthio)-L-homocysteine
Description
Significance of L-Homocysteine as a Metabolic Intermediate
L-Homocysteine is a crucial sulfur-containing amino acid that functions as a key intermediate in cellular metabolism. nih.govnumberanalytics.comamchara.com It is not obtained from the diet but is synthesized from the essential amino acid methionine. practical-haemostasis.comnih.govcreative-proteomics.com Homocysteine's central position is at the intersection of two major metabolic pathways: remethylation and transsulfuration. nih.govpractical-haemostasis.com This positioning makes it a critical regulator of intracellular methylation reactions and the biosynthesis of other sulfur-containing compounds. nih.govregulations.gov
The metabolic fate of homocysteine is tightly regulated, and disruptions in its metabolism, leading to elevated levels (hyperhomocysteinemia), have been associated with a range of health issues. nih.govontosight.aiiastate.edu These include cardiovascular diseases, neurological disorders, and other age-related conditions. amchara.comnih.govnih.gov Consequently, the study of homocysteine metabolism is vital for understanding cellular health and the pathogenesis of various diseases. iastate.edunih.gov
Overview of Key Homocysteine Metabolic Pathways
Methionine Cycle and Transmethylation Reactions
The methionine cycle involves the remethylation of homocysteine back to methionine. numberanalytics.comwikipedia.org This process is crucial for regenerating the essential amino acid methionine and for the continuous supply of methyl groups for various biological reactions. creative-proteomics.comcambridge.org The reaction is catalyzed by the enzyme methionine synthase, which requires vitamin B12 as a cofactor. creative-proteomics.comresearchgate.net The methyl group is donated by 5-methyltetrahydrofolate, a derivative of folate (vitamin B9). researchgate.net
Transmethylation reactions are fundamental cellular processes where a methyl group is transferred from one compound to another. wikipedia.orgslideshare.net The primary methyl donor in these reactions is S-adenosylmethionine (SAM). nih.govamsbio.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine (B11128). practical-haemostasis.comnih.gov This cycle is essential for the methylation of DNA, RNA, proteins, and lipids, which in turn regulates gene expression, protein function, and membrane structure. nih.govamsbio.com
Transsulfuration Pathway
The transsulfuration pathway is an irreversible catabolic route that converts homocysteine to cysteine. numberanalytics.comwikipedia.orgmcw.edu This pathway is particularly active in the liver and kidneys. regulations.gov The first and rate-limiting step is the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). practical-haemostasis.comnih.gov Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.comwikipedia.org
The cysteine produced through this pathway is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). numberanalytics.comnumberanalytics.com Therefore, the transsulfuration pathway not only serves to eliminate excess homocysteine but also plays a vital role in cellular antioxidant defense. numberanalytics.com
Role of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Cellular Methylation
S-adenosylmethionine (SAM) is a universal methyl donor, participating in over 100 different transmethylation reactions within the cell. nih.govcambridge.orgacs.org It is synthesized from methionine and ATP and is crucial for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and phospholipids. amsbio.comnih.govresearchgate.net These methylation events are critical for regulating gene expression, cellular signaling, and membrane integrity. nih.govnumberanalytics.com
Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.govamsbio.com SAH is a potent inhibitor of most methyltransferase enzymes. nih.gov The intracellular ratio of SAM to SAH is therefore a critical indicator of the cell's methylation capacity. nih.gov A high SAM/SAH ratio favors methylation reactions, while a low ratio inhibits them. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase, thus linking the methylation cycle to homocysteine metabolism. numberanalytics.comnih.gov
Rationale for Investigating Modified Homocysteine Derivatives and Analogs
The central role of homocysteine in metabolism and its association with various pathologies have spurred interest in studying its derivatives and analogs. nih.govnih.gov These modified compounds serve as valuable tools to probe the intricacies of homocysteine metabolic pathways and the enzymes involved. nih.gov By creating analogs with specific structural modifications, researchers can investigate enzyme-substrate interactions, reaction mechanisms, and the consequences of pathway dysregulation. acs.org
Furthermore, understanding how these derivatives interact with cellular components can provide insights into the molecular basis of homocysteine-related diseases. nih.gov For instance, some derivatives may act as inhibitors or alternative substrates for key enzymes in the methionine and transsulfuration pathways, allowing for a detailed examination of their roles in cellular function and disease progression.
Contextualizing Thioether-Containing Amino Acid Derivatives in Biochemical Research
Thioether-containing amino acid derivatives are a significant class of molecules in biochemical research due to their presence in various natural products and their utility in peptide and protein engineering. nih.govnih.gov The thioether bond, which is more stable to reduction than a disulfide bond, makes these derivatives valuable for creating more robust peptide structures for therapeutic and research applications. nih.gov
In the context of homocysteine, the investigation of thioether derivatives like S-(Pyridin-2-ylthio)-L-homocysteine provides a means to explore the chemical reactivity and biological activity of modified homocysteine structures. These studies can lead to the development of novel enzyme inhibitors, probes for studying metabolic pathways, and tools for creating proteins with enhanced stability and function. nih.govacs.org The synthesis and characterization of such compounds contribute to a deeper understanding of sulfur amino acid biochemistry and its applications in medicine and biotechnology. nih.govacs.org
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S Pyridin 2 Ylthio L Homocysteine
Established Synthetic Routes for Thioether-Containing Amino Acid Analogs
The synthesis of thioether-containing amino acids, a class that includes S-(Pyridin-2-ylthio)-L-homocysteine, typically relies on well-established nucleophilic substitution or conjugate addition reactions. A common and direct approach involves the S-alkylation of a thiol-containing amino acid with a suitable electrophile. For the synthesis of S-substituted homocysteine or cysteine analogs, the reaction is often carried out by treating the corresponding thiol with an alkyl halide in the presence of a base.
Another prevalent method is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. For instance, a protected amino acid containing a Michael acceptor can react with a thiol to form the desired thioether linkage. researchgate.net This strategy is particularly useful for creating γ-thioether amino acids.
Synthetic strategies can also be applied to solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of thioether-containing amino acids into peptide chains. nih.gov This is often achieved using pre-synthesized and orthogonally protected cystathionine (B15957) building blocks, which are analogs containing a thioether bridge. nih.gov These established methods provide a robust foundation for the synthesis of a wide array of thioether-containing amino acid analogs.
A summary of common synthetic strategies is presented below:
| Method | Reactants | Description |
| Nucleophilic Substitution | Thiol (e.g., L-Homocysteine), Alkyl Halide | The thiol acts as a nucleophile, displacing a halide from an alkyl substrate to form a C-S bond. |
| Michael Addition | Thiol, α,β-Unsaturated Carbonyl | The conjugate addition of a thiol to an activated alkene, often used for γ-functionalization. researchgate.net |
| Reductive Amination | Amino acid, Thio-aldehyde/ketone | Formation of an imine followed by reduction to create a new C-N bond adjacent to a thioether. |
| Solid-Phase Synthesis | Protected Amino Acids | Incorporation of pre-formed thioether amino acid building blocks during peptide synthesis. nih.gov |
Novel Methodologies for the Introduction of the Pyridin-2-ylthio Moiety
The introduction of the pyridin-2-ylthio group onto the L-homocysteine scaffold requires a specific S-arylation reaction. A direct and effective method involves the nucleophilic substitution of a suitable pyridine (B92270) derivative by the thiol group of L-homocysteine. The reaction typically employs a protected form of L-homocysteine to prevent unwanted side reactions at the amino and carboxyl groups.
A plausible synthetic route would involve the reaction of N-Boc-L-homocysteine methyl ester with 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) in the presence of a non-nucleophilic base, such as cesium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The subsequent deprotection of the amine and carboxyl groups under acidic or basic conditions would yield the final product, this compound.
It is important to distinguish the target thioether from its disulfide analog, (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid, which is formed by the reaction of homocysteine with a thiol-specific reagent like SPDP. medchemexpress.commedchemexpress.com While structurally related, the thioether bond (C-S-C) is generally more stable to reduction than the disulfide bond (C-S-S-C).
The reaction of L-homocysteine with 2,2'-dipyridyl disulfide represents another viable method. This reaction, while typically used to form a disulfide, can potentially lead to the thioether under specific conditions or through subsequent rearrangement, although this is a less direct route.
Stereoselective Synthesis and Enantiomeric Purity Assessment
Maintaining the L-stereochemistry at the α-carbon is crucial for biological applications. The most straightforward approach to ensure stereoselectivity is to use an enantiomerically pure starting material, such as commercially available L-homocysteine or its lactone. caymanchem.comsigmaaldrich.com As the synthetic transformations to introduce the pyridin-2-ylthio moiety typically occur at the sulfur atom of the side chain, the chiral center at the α-carbon remains undisturbed.
Enzymatic synthesis offers a powerful alternative for achieving high stereoselectivity. For example, enzyme-catalyzed processes have been developed for the synthesis of S-adenosyl-L-homocysteine (SAH) from racemic homocysteine thiolactone, where enzymes like SAH hydrolase drive the reaction with high stereospecificity. rsc.orgnih.gov Similar biocatalytic approaches could potentially be adapted for the synthesis of this compound.
The assessment of enantiomeric purity is a critical step in the characterization of the final product. Standard analytical techniques for this purpose include:
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the L- and D-enantiomers.
Polarimetry: Measuring the specific optical rotation of the compound, which should correspond to the value for the pure L-enantiomer. The specific rotation of L-Homocysteine is +25.5° (c = 1 in 1 M HCl). sigmaaldrich.com
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound, derivatives can be synthesized to probe how different structural modifications affect its function. These modifications can be systematically introduced into the pyridine ring, the homocysteine backbone, or the thioether linker.
Altering the electronic and steric properties of the pyridine ring can significantly impact molecular interactions. Synthetic strategies often employ substituted pyridines as starting materials. For example, using commercially available substituted 2-chloropyridines (e.g., with methyl, methoxy, or nitro groups at positions 3, 4, 5, or 6) in the S-arylation reaction described in section 2.2 would yield a library of derivatives.
The introduction of substituents can modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, which can be critical for receptor binding. nih.gov Furthermore, extending the ring system, for instance by using a quinoline (B57606) or isoquinoline (B145761) scaffold instead of pyridine, could explore larger binding pockets. nih.gov
Modifications to the homocysteine portion of the molecule can influence its conformational flexibility and polarity. Key alterations could include:
Chain Length: Replacing L-homocysteine with L-cysteine (one less methylene (B1212753) group) or a longer amino acid analog to assess the optimal distance between the amino acid core and the pyridine ring.
Alpha-Substitution: Introducing a methyl group at the α-carbon to increase steric hindrance and restrict rotation.
Side-Chain Substitution: Adding substituents to the methylene groups of the homocysteine backbone.
These modifications often require the de novo synthesis of the non-canonical amino acid before the introduction of the pyridin-2-ylthio moiety. A general methodology involves the chemoselective transformation of other amino acids, such as methionine, into functionalized homocysteine derivatives. rsc.org
The thioether linker is a key structural element. Its modification can affect the molecule's stability, geometry, and electronic properties.
Disulfide Linker: As previously mentioned, the corresponding disulfide can be synthesized to compare its biological profile and stability with the thioether. medchemexpress.commedchemexpress.com Disulfides are susceptible to cleavage in the reducing environment of the cell cytoplasm, which can be a desirable property for prodrugs.
Bioisosteric Replacement: The sulfur atom could be replaced with other atoms or groups to create bioisosteres. For example, replacing sulfur with selenium would produce a selenoether, which has different bond lengths, angles, and redox properties.
The systematic synthesis and evaluation of these derivatives are essential for developing a comprehensive understanding of the structure-activity relationships governing the biological function of this compound.
A summary of potential derivatives for SAR studies is presented below:
| Modification Area | Example Derivative | Rationale |
| Pyridine Ring | S-(5-Nitro-pyridin-2-ylthio)-L-homocysteine | Introduce electron-withdrawing group to alter electronics. |
| Pyridine Ring | S-(4-Methoxy-pyridin-2-ylthio)-L-homocysteine | Introduce electron-donating group. |
| Homocysteine Backbone | S-(Pyridin-2-ylthio)-L-cysteine | Shorten the alkyl chain by one carbon. |
| Homocysteine Backbone | α-Methyl-S-(pyridin-2-ylthio)-L-homocysteine | Introduce steric bulk at the α-carbon. |
| Linker Region | S-(Pyridin-2-ylseleno)-L-homocysteine | Bioisosteric replacement of sulfur with selenium. |
| Linker Region | (S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid | Replace thioether with a redox-sensitive disulfide linker. medchemexpress.commedchemexpress.com |
Biochemical Interactions and Enzymatic Target Profiling of S Pyridin 2 Ylthio L Homocysteine
Investigation of Enzyme Inhibition Kinetics and Mechanisms
The structural backbone of S-(Pyridin-2-ylthio)-L-homocysteine is L-homocysteine, a critical intermediate in methionine metabolism. This pathway is central to cellular function, involving methylation reactions and the synthesis of sulfur-containing compounds. The introduction of the pyridin-2-ylthio moiety suggests that this compound could act as a modulator of enzymes within this pathway.
S-Adenosylhomocysteine Hydrolase (SAHH) Modulation
S-Adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to L-homocysteine and adenosine (B11128). medchemexpress.com This reaction is crucial for maintaining the cellular methylation potential, as SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. medchemexpress.commedchemexpress.com Inhibition of SAHH leads to the accumulation of SAH, which in turn suppresses essential methylation processes affecting DNA, RNA, proteins, and lipids. medchemexpress.com Given that this compound is a derivative of L-homocysteine, one of the products of the SAHH-catalyzed reaction, it could potentially interact with the enzyme's active site. It might act as a competitive or allosteric inhibitor, thereby disrupting the methionine cycle.
Interactions with Methyltransferase Enzyme Families (e.g., DNA, Protein, Lipid Methyltransferases)
Methyltransferases are a large family of enzymes that transfer a methyl group from SAM to various substrates. The accumulation of SAH, a direct consequence of SAHH inhibition, potently inhibits these enzymes. For instance, inhibition of DNA methyltransferases (DNMTs) can lead to changes in gene expression. While there is no direct evidence, this compound, by potentially modulating SAHH activity, could indirectly affect the entire spectrum of methyltransferase enzymes. Furthermore, its structural features might allow for direct interaction with the substrate or cofactor binding sites of certain methyltransferases.
Modulation of Methionine Synthase (MTR) and Cystathionine (B15957) β-Synthase (CBS) Activity
The metabolic fate of homocysteine is determined by two key enzymes: Methionine Synthase (MTR) and Cystathionine β-Synthase (CBS). MTR is responsible for the remethylation of homocysteine back to methionine, a reaction that requires vitamin B12 as a cofactor. CBS, on the other hand, directs homocysteine into the transsulfuration pathway by catalyzing its condensation with serine to form cystathionine. This is a vitamin B6-dependent reaction. As a homocysteine analog, this compound could potentially compete with homocysteine for the active sites of both MTR and CBS, thereby inhibiting both the remethylation and transsulfuration pathways.
Effects on Transsulfuration Pathway Enzymes
The transsulfuration pathway is responsible for the irreversible conversion of homocysteine to cysteine, a precursor for the synthesis of glutathione (B108866) and other important sulfur-containing molecules. The key enzymes in this pathway are CBS and cystathionine γ-lyase (CGL). By potentially inhibiting CBS, this compound could significantly reduce the flux through this pathway, leading to an accumulation of homocysteine and a depletion of downstream products.
Ligand Binding Studies and Molecular Recognition
To date, no specific ligand binding studies or molecular recognition data for this compound with its potential enzyme targets have been published. Such studies, employing techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking, would be essential to elucidate the precise binding mode and affinity of this compound. These investigations would reveal the specific amino acid residues involved in the interaction and provide a rational basis for its observed or potential inhibitory activity.
Interaction with Endogenous Biological Thiols and Redox Systems
The pyridin-2-ylthio group in this compound is a known thiol-reactive moiety. This suggests that the compound could readily react with endogenous biological thiols such as glutathione (GSH), a key component of the cellular antioxidant defense system. Such an interaction would likely occur via a thiol-disulfide exchange reaction, leading to the formation of a mixed disulfide and the release of 2-thiopyridone. This reaction could have significant implications for the cellular redox state, potentially leading to oxidative stress by depleting the pool of reduced glutathione. The broader impact on redox-sensitive signaling pathways would be a critical area for investigation.
Evaluation as a Substrate or Product in Unconventional Metabolic Reactions
The metabolic fate of L-homocysteine is well-established, primarily involving its conversion to methionine via remethylation or to cystathionine via transsulfuration. The introduction of a pyridin-2-ylthio group to the sulfur atom of L-homocysteine creates a novel chemical entity whose interaction with metabolic enzymes is not fully understood. However, based on the known reactivity of related compounds, several possibilities for its role in unconventional metabolic reactions can be considered.
One area of investigation is its potential as a substrate for enzymes that catalyze the cleavage or modification of thioether bonds. For instance, enzymes involved in the metabolism of S-adenosyl-L-homocysteine (SAH), which hydrolyze the thioether linkage, could potentially recognize this compound. While the bulky and aromatic pyridyl group may hinder binding to the active site of some enzymes, others with broader substrate specificity might catalyze its hydrolysis or modification.
Furthermore, the pyridyl disulfide component of the molecule is known for its reactivity towards free thiol groups, a reaction that is fundamental in protein chemistry for creating reversible disulfide bonds. It is conceivable that in a biological system rich in free thiols like glutathione, this compound could participate in thiol-disulfide exchange reactions. While these are primarily chemical in nature, they can be influenced by the enzymatic environment.
The potential for this compound to be a product of an unconventional metabolic reaction is less evident from available literature. Such a scenario would likely involve the enzymatic transfer of a pyridin-2-ylthio group to L-homocysteine, a reaction for which there is currently no known biological precedent.
The following table summarizes the key components of this compound and their potential for enzymatic interaction:
| Component | Potential Enzymatic Interaction |
| L-homocysteine moiety | Potential substrate for enzymes of homocysteine metabolism (e.g., methyltransferases, cystathionine β-synthase), though the pyridyl group may affect binding. |
| Thioether linkage | Possible site of action for hydrolases or other enzymes that modify thioethers. |
| Pyridin-2-yl group | May influence enzyme-substrate recognition and reactivity. |
| Disulfide bond character | The S-S bond character could be a target for oxidoreductases. |
Further research, including in vitro enzymatic assays and metabolomic studies, is necessary to elucidate the precise role, if any, of this compound in metabolic processes.
Chemo-Enzymatic Approaches for Synthesis and Modification
Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a promising avenue for the production and modification of this compound. nih.gov These approaches can provide access to complex molecules under mild reaction conditions with high stereoselectivity. nih.gov
A plausible chemo-enzymatic route for the synthesis of this compound could involve a multi-step process. For instance, L-homocysteine could first be produced enzymatically. A number of enzymatic methods have been developed for the synthesis of S-adenosyl-L-homocysteine (SAH) and its analogs, which generate L-homocysteine as a key intermediate. rsc.orgnih.gov One such method involves a three-enzyme cascade to produce SAH from racemic homocysteine thiolactone and adenosine. nih.gov The in situ generated L-homocysteine could then be reacted with a suitable pyridyl disulfide reagent, such as 2,2'-dipyridyl disulfide, in a chemical step to form the desired product.
Alternatively, enzymes themselves could be used to catalyze the formation of the thioether bond. While specific enzymes for the synthesis of this compound have not been identified, the broader class of enzymes that form thioether linkages could be explored. For example, some methyltransferases have been shown to catalyze the transfer of larger alkyl groups, suggesting the potential for engineering these enzymes to accept a pyridin-2-ylthio moiety. nih.gov
Modification of this compound could also be achieved through chemo-enzymatic means. For example, the free amine or carboxyl group of the homocysteine backbone could be enzymatically modified to introduce other functional groups, leading to the creation of novel derivatives with potentially new biochemical properties.
The table below outlines a hypothetical chemo-enzymatic synthesis strategy for this compound:
| Step | Description | Method | Key Considerations |
| 1 | Production of L-homocysteine | Enzymatic | Use of enzymes such as homocysteine thiolactonase or a multi-enzyme cascade for stereoselective synthesis. |
| 2 | Thioether formation | Chemical | Reaction of enzymatically produced L-homocysteine with a pyridylating agent (e.g., 2,2'-dipyridyl disulfide). |
| 3 | Purification | Chromatographic | Isolation of the final product from reactants and byproducts. |
The development of efficient chemo-enzymatic routes would not only facilitate the production of this compound for research purposes but also open up possibilities for creating a diverse range of related compounds for various biochemical applications. nih.gov
Molecular and Cellular Mechanisms of Action
Elucidation of Intracellular Signaling Pathways Affected by the Compound
The biological activity of homocysteine (Hcy) involves the perturbation of several critical intracellular signaling pathways. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can induce oxidative stress, which in turn promotes oxidant injury to vascular and blood cells. nih.gov This oxidative stress is a key trigger for a cascade of downstream signaling events.
One of the significant consequences of hyperhomocysteinemia is the mobilization of intracellular Ca2+ and the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.com This disruption in calcium homeostasis and ER function can lead to the activation of apoptotic pathways, contributing to cell death. mdpi.com Furthermore, homocysteine-mediated induction of neuronal cells can result in the transient activation of extracellular signal-regulated kinases (ERKs), mitogen-activated protein kinase (MAPK), and p38 MAPK, which are distinct from the signaling pathways activated by other agonists of the same receptor. mdpi.com In the context of vascular health, these signaling disruptions contribute to chronic inflammation and endothelial dysfunction. nih.govmdpi.com
| Affected Pathway | Downstream Consequences | References |
| Oxidative Stress Pathway | Promotion of oxidant injury to vascular and blood cells. | nih.gov |
| Calcium Signaling | Intracellular Ca2+ mobilization, mitochondrial damage. | nih.govmdpi.com |
| Endoplasmic Reticulum (ER) Stress | Unfolded protein response, apoptosis, inflammation. | nih.govmdpi.com |
| MAPK/ERK Pathway | Transient activation in neuronal cells leading to cell death. | mdpi.com |
Impact on Gene Expression and Transcriptional Regulation
Homocysteine exerts a notable influence on the expression and regulation of various genes, often through epigenetic mechanisms. nih.gov Studies have shown that hyperhomocysteinemia can alter the expression of genes involved in critical cellular processes such as inflammation, oxidative stress, hypoxia, and angiogenesis. nih.gov
This regulatory impact is partly mediated by microRNAs (miRNAs). For instance, in retinal cells, elevated homocysteine levels lead to significant differential expression of numerous miRNAs. nih.gov Pathway analysis of these altered miRNAs revealed their involvement in activating key regulatory enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are central to transcriptional control. nih.gov The transcriptional regulation of certain genes, such as prostaglandin-endoperoxide synthase-2 (PES-2), is managed through the interplay of specific promoter elements like the nuclear factor for interleukin-6 (NF-IL6) expression site and the cyclic AMP response element (CRE). nih.gov Factors that bind to these sites can be induced by external stimuli, suggesting a potential pathway for homocysteine to influence gene expression. nih.gov
Modulation of Protein Post-Translational Modifications (e.g., Methylation, Sulfhydration)
Homocysteine is directly involved in a significant post-translational modification known as homocysteinylation. mdpi.com In this process, homocysteine covalently binds to proteins, thereby altering their structure and function. mdpi.com The modification typically occurs when the thiol group of homocysteine forms a disulfide bond with a cysteine residue within a protein. mdpi.com The extent of protein homocysteinylation is generally proportional to the plasma concentration of homocysteine. mdpi.com
Cysteine residues in proteins are susceptible to a variety of redox-based post-translational modifications (PTMs), including sulfenylation, sulfinylation, and sulfonylation, which are critical for adapting protein function to changing cellular redox states. nih.gov Given that homocysteine induces oxidative stress, it contributes to an environment where such modifications are more likely to occur. nih.govnih.gov These PTMs can alter protein conformation, localization, interactions, and catalytic activity. nih.gov
| Modification Type | Description | Biological Impact | References |
| Homocysteinylation | Covalent binding of homocysteine to protein cysteine residues via a disulfide bond. | Alters protein structure and function; toxicity is linked to this modification. | mdpi.com |
| Redox Modifications | Oxidation of cysteine thiol groups (e.g., sulfenic, sulfinic acids). | Regulates protein function, localization, and interactions in response to oxidative stress. | nih.gov |
Influence on Organelle Function and Metabolism (e.g., Mitochondrial Homeostasis)
Mitochondria are primary targets of homocysteine-induced toxicity. nih.gov These organelles are crucial for cellular energy production, calcium homeostasis, and redox signaling. nih.gov Elevated homocysteine levels have been shown to impair mitochondrial function significantly. nih.gov
Specifically, homocysteine can lead to a decrease in the mitochondrial respiratory rate and disrupt the mitochondrial membrane potential (Ψm). nih.gov It also increases the formation of mitochondrial reactive oxygen species (ROS), leading to oxidative damage within the organelle and promoting apoptosis. nih.gov In cardiac cells, homocysteine treatment has been documented to decrease the total antioxidant power. nih.gov Conversely, supplementation with hydrogen sulfide (B99878) (H₂S), a gasotransmitter produced during homocysteine catabolism, has been shown to protect against this mitochondrial dysfunction by restoring antioxidant enzyme activities and reducing ROS formation. nih.gov
Investigation of Epigenetic Modifications Induced by the Compound
Homocysteine metabolism is intrinsically linked to cellular methylation processes and epigenetics. nih.gov A key mechanism involves S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes. nih.gov Homocysteine is metabolized from S-adenosylmethionine (SAM), the universal methyl donor, via the intermediate SAH. mdpi.com Elevated homocysteine levels can drive the equilibrium back towards SAH, leading to its accumulation. nih.gov Increased intracellular SAH, in turn, inhibits DNA and histone methyltransferases, causing global changes in DNA methylation and histone modification patterns. nih.govnih.gov
Research has demonstrated that hyperhomocysteinemia significantly increases the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) in retinal cells. nih.gov Furthermore, elevated homocysteine is associated with accelerated epigenetic aging, a measure of biological age based on DNA methylation patterns. nih.gov This suggests that homocysteine can fundamentally alter the epigenetic landscape, contributing to age-related pathologies. nih.gov
Table of Homocysteine-Induced Epigenetic Changes
| Epigenetic Mechanism | Observed Effect | Consequence | References |
|---|---|---|---|
| DNA Methylation | Increased DNMT activity; altered DNA methylation status of gene promoters. | Inhibition of gene transcription; altered gene expression profiles. | nih.govresearchgate.net |
| Histone Modification | Increased HDAC activity. | Condensed chromatin structure, leading to gene silencing. | nih.gov |
| miRNA Expression | Differential expression of multiple miRNAs. | Regulation of pathways involved in inflammation, angiogenesis, and ER stress. | nih.gov |
| SAH/SAM Ratio | Increased intracellular S-adenosylhomocysteine (SAH). | Inhibition of methyltransferase enzymes, leading to hypomethylation. | nih.govnih.gov |
Interactions with Specific Receptors or Transporters
Homocysteine can directly interact with specific cellular receptors. It is known to act as an agonist for certain groups of glutamate (B1630785) receptors, including both ionotropic receptors like the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate receptors. mdpi.com Overstimulation of these receptors by homocysteine can lead to excitotoxicity, characterized by a surge in cytoplasmic calcium, increased free radical production, and activation of caspases, ultimately causing apoptotic cell death, particularly in neurons. mdpi.com
While the specific transporters for S-(Pyridin-2-ylthio)-L-homocysteine are not detailed, compounds of similar structure are typically managed by cellular transport proteins. The uptake of drugs and metabolites from the extracellular space is a prerequisite for their intracellular activity. nih.gov Amino acid derivatives are often substrates for various uptake transporters, such as those from the organic anion transporting polypeptide (OATP) family, which are expressed in tissues like the intestine and liver. nih.gov
Biological Effects in Preclinical Models
Assessment of Effects on Cellular Proliferation, Differentiation, and Apoptosis In Vitro
No specific studies investigating the effects of S-(Pyridin-2-ylthio)-L-homocysteine on cellular proliferation, differentiation, or apoptosis in either immortalized or primary cell cultures were identified in the literature. However, extensive research exists on its core component, homocysteine (Hcy).
Research on homocysteine in immortalized cell lines demonstrates a range of effects. For instance, in the p53-positive human hepatocarcinoma cell line HepG2, homocysteine was found to inhibit hepatocyte proliferation by up-regulating p53 and p21(Cip1) protein levels, leading to cell growth arrest. nih.govnih.gov This effect was not observed in the p53-null Hep3B cell line. nih.govnih.gov In HeLa cells, high concentrations of homocysteine (500 and 2000 µmol/l) showed signs of cytotoxicity, including retarded cell growth and decreased intracellular glutathione (B108866) levels. nih.gov
Furthermore, in the SH-SY5Y neuroblastoma cell line, micromolar levels of homocysteine combined with copper were shown to induce apoptosis. nih.gov This process was characterized by loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. nih.gov Interestingly, homocysteine alone could induce apoptosis in SH-SY5Y cells when they were co-cultured with U251MG glioblastoma cells, suggesting a mechanism mediated by factors secreted from the glioblastoma cells. nih.gov
Studies using primary cell cultures have also highlighted the biological impact of homocysteine. In primary cultured rat hepatocytes, homocysteine inhibited cellular proliferation in a dose-dependent manner. nih.gov Research on vascular smooth muscle cells (SMCs) showed that the addition of homocysteine led to a significant increase in both cell proliferation and cell death via apoptosis and necrosis. nih.gov In human bone marrow stromal cells, elevated homocysteine levels have been shown to activate caspase-dependent apoptosis. mdpi.com
Mechanistic Investigations in Ex Vivo Tissue Preparations
No studies were found that utilized this compound in ex vivo tissue preparations to investigate its mechanistic properties.
Role as a Biochemical Probe in Disease-Relevant In Vitro Models
The primary characterized role of this compound in a laboratory setting is that of a biochemical reagent. It is described as a thiol-specific labeling reagent. medchemexpress.com Its structure, featuring a 2-thiopyridine group linked to a homocysteine backbone, allows it to be used for reversibly binding to cysteine residues on proteins. medchemexpress.com This reaction forms a disulfide bond that can be selectively cleaved within the reducing environment of the cell cytoplasm. This property makes it a useful tool for studying protein structure and function, particularly for probing the role of specific cysteine residues in proteins relevant to various disease models.
Exploration of Biological Activities in Specific Preclinical Contexts (e.g., Antifibrotic, Antiviral, Anticancer mechanisms, not efficacy)
There is no direct evidence in the reviewed literature detailing any intrinsic antifibrotic, antiviral, or anticancer mechanisms of this compound.
In the broader context of related molecules, other derivatives of S-adenosyl-L-homocysteine have been synthesized and evaluated for antiviral activity, showing that they can inhibit methyltransferases required for viral mRNA maturation. nih.gov Another homocysteine derivative, S-(methylthio)-L-homocysteine, was found to inhibit the growth of L-1210 leukemia cells by acting as a glutamine antagonist and disrupting CTP synthesis. nih.gov These findings relate to different chemical entities and cannot be extrapolated to this compound.
Studies in Animal Models of Disease (focused on mechanistic insights)
No animal model studies investigating the mechanistic insights of this compound have been found.
However, animal models have been instrumental in understanding the pathological roles of elevated homocysteine (hyperhomocysteinemia). For example, in cbs+/- mice, a model for hyperhomocysteinemia, high levels of homocysteine were shown to increase the rate of podocyte apoptosis, leading to glomerular damage. nih.gov In other rodent models, intravitreal injection of homocysteine has been shown to cause retinal changes, which were more severe in diabetic mice, suggesting a role in the pathology of diabetic retinopathy. nih.gov
Data from Studies on Homocysteine (Hcy)
The following table summarizes findings related to L-homocysteine, the core component of this compound. These data are provided for context and are not directly representative of the biological effects of this compound.
| Model System | Finding | Mechanism/Pathway | Reference |
|---|---|---|---|
| HepG2 (Hepatocarcinoma Cell Line) | Inhibited cell proliferation | Up-regulation of p53 and p21(Cip1); ER stress | nih.govnih.gov |
| Primary Rat Hepatocytes | Inhibited cell proliferation | Inhibition of [3H]-thymidine incorporation | nih.gov |
| SH-SY5Y (Neuroblastoma Cell Line) | Induced apoptosis (with copper) | Loss of mitochondrial membrane potential, cytochrome c release, caspase-3 activation | nih.gov |
| Vascular Smooth Muscle Cells (Primary) | Increased proliferation and apoptosis/necrosis | Dose-dependent effects on cell turnover | nih.gov |
| cbs+/- Mice (Animal Model) | Induced podocyte apoptosis and glomerular damage | Epigenetic silencing of miR-1929-5p | nih.gov |
| HeLa (Cervical Cancer Cell Line) | Induced cytotoxicity at high concentrations | Retarded cell growth, decreased intracellular glutathione | nih.gov |
Analysis of Specific Biomarkers and Metabolite Profiles.
No research data is currently available that details the analysis of specific biomarkers or metabolite profiles following exposure to this compound in preclinical models.
Histopathological and Molecular Correlates of Observed Effects.
There are no published studies describing the histopathological or molecular changes in tissues or cells resulting from treatment with this compound in preclinical models.
Structure Activity Relationship Sar and Rational Design of S Pyridin 2 Ylthio L Homocysteine Analogs
Systematic Modification of the Pyridin-2-ylthio Moiety and Its Impact on Biological Activity
The pyridin-2-ylthio group is a key structural feature of S-(Pyridin-2-ylthio)-L-homocysteine, and its modification can significantly influence the compound's interaction with biological targets. While direct SAR studies on this specific molecule are limited, research on related pyridine-containing compounds provides valuable insights into how substitutions on the pyridine (B92270) ring can modulate biological activity.
The position of substituents on the pyridine ring is also a critical determinant of biological activity. Studies on pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as nicotinic receptor ligands demonstrated that substitutions at the 5' and 6'-positions of the pyridine ring resulted in a wide range of binding affinities. nih.gov Specifically, a 5'-vinyl-6'-chloro substituted analog exhibited the highest potency, highlighting the importance of steric and electronic factors at these positions. nih.gov
Furthermore, the pyridin-2-ylthio moiety itself is a known reactive group, particularly in the context of forming disulfide bonds with cysteine residues in proteins. The reactivity of the disulfide bond can be modulated by substituents on the pyridine ring, which could be a key factor in the mechanism of action for certain biological targets.
Table 1: Impact of Pyridine Ring Modifications on Biological Activity in Related Compounds
| Compound Series | Modification on Pyridine Ring | Observed Impact on Biological Activity | Reference |
| N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide Analogs | Varied substitutions | Modulation of HDAC1 inhibitory activity | nih.gov |
| 3-(2-aminoethoxy)pyridine Analogs | Substitution at 5' and 6' positions | Significant changes in nicotinic receptor binding affinity | nih.gov |
This table presents data from studies on related pyridine-containing compounds to infer potential SAR trends for this compound.
Analysis of the Homocysteine Backbone and Stereochemical Influences on Target Interaction
The L-homocysteine backbone of this compound provides the core amino acid structure and crucial stereochemical information for molecular recognition. The carboxylate and amino groups can participate in ionic interactions and hydrogen bonding with target proteins, anchoring the molecule in the binding site.
Stereochemistry is a paramount factor in the biological activity of amino acid derivatives. The natural L-configuration of homocysteine is often essential for specific interactions with enzymes and receptors that have evolved to recognize L-amino acids. The precise spatial arrangement of the functional groups determines the ability of the molecule to fit into a chiral binding pocket. In many cases, the D-enantiomer of a biologically active L-amino acid derivative is significantly less active or inactive.
The length of the homocysteine side chain, which is one methylene (B1212753) group longer than that of cysteine, also plays a critical role. This additional flexibility and length can allow the pyridin-2-ylthio moiety to access different regions of a binding pocket compared to its cysteine analog, S-(Pyridin-2-ylthio)-L-cysteine.
Modifications to the homocysteine backbone, such as esterification of the carboxyl group or acylation of the amino group, would be expected to have a profound impact on biological activity. These changes would alter the charge state and hydrogen bonding capacity of the molecule, likely disrupting key interactions with its biological target. The high pKa of the sulfhydryl group in homocysteine (around 10.0) is a distinguishing feature that influences its ability to form stable disulfide bonds with protein cysteine residues, a process known as S-homocysteinylation. nih.gov This property is fundamental to its potential mechanism of action in various biological contexts. nih.gov
Identification of Key Pharmacophoric Elements for Target Specificity and Potency
A pharmacophore model for this compound analogs would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of the parent molecule and SAR data from related compounds, several key pharmacophoric features can be proposed.
These likely include:
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.
A hydrogen bond donor and acceptor: The amino group of the homocysteine backbone.
An ionic interaction center or hydrogen bond acceptor: The carboxylate group of the homocysteine backbone.
A hydrophobic aromatic region: The pyridine ring.
A potential reactive center: The sulfur atom of the thioether linkage, which can participate in disulfide exchange reactions.
The spatial relationship between these features is critical. The distance and orientation between the pyridine ring and the amino acid backbone, for example, would be a key determinant of binding affinity and specificity. The development of a detailed pharmacophore model is often guided by the structure of the target protein or a set of active and inactive analogs. Such models for other classes of inhibitors, like those for human farnesyl pyrophosphate synthase, have successfully guided the optimization of lead compounds.
Computational Chemistry Approaches for Analog Design and Prediction of Activity
Computational chemistry provides powerful tools for the rational design of novel analogs of this compound with improved properties. These methods allow for the prediction of binding affinities and the exploration of the conformational space of ligand-target complexes.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. By docking a series of designed analogs of this compound into the active site of a target protein, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable binding interactions. This approach has been successfully applied to various pyridine derivatives to understand their binding modes.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. This can reveal key information about the stability of binding, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for this compound analogs, it would be possible to predict the activity of newly designed compounds without the need for their immediate synthesis and testing.
A QSAR model is built using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. A mathematical equation is then derived that relates these descriptors to the biological activity. The predictive power of the QSAR model is then validated using a separate test set of compounds. Successful QSAR models have been developed for other classes of pyridine derivatives, aiding in the design of novel bioactive compounds.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography, particularly when coupled with sensitive detection methods, stands as a cornerstone for the analysis of S-(Pyridin-2-ylthio)-L-homocysteine in biological fluids like plasma and urine. researchgate.netresearchgate.net These techniques are essential for separating the analyte from a multitude of interfering substances commonly found in these matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of homocysteine and its derivatives. researchgate.net For compounds like this compound, which contains a chromophoric pyridine (B92270) group, HPLC coupled with an ultraviolet (UV) detector is a direct approach. nih.gov The separation is typically achieved using reversed-phase columns, such as a C18 column. nih.gov
To enhance sensitivity and selectivity, especially at low physiological concentrations, derivatization with a fluorescent tag is a common strategy. nih.govscispace.com Reagents like monobromobimane (B13751) react with the thiol group (after reduction of the disulfide bond) to yield a highly fluorescent product, which can be detected with high sensitivity by a fluorescence detector. nih.govscispace.com Another approach involves derivatization with pyridoxal (B1214274) 5'-phosphate (PLP), which reacts with homocysteine to form a UV-absorbing tetrahydrothiazine derivative, separable by hydrophilic interaction liquid chromatography (HILIC). researchgate.net
The table below summarizes common HPLC methodologies applicable to the analysis of homocysteine and its derivatives.
| Technique | Derivatization Reagent | Detection Method | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| RP-HPLC | Monobromobimane | Fluorescence | LOD: ≤ 4 pmol | nih.govscispace.com |
| RP-HPLC-UV | 1-benzyl-2-chloropyridinium bromide | UV (316 nm) | LOQ: 100 nmol/L (for HTL) | nih.gov |
| HILIC | Pyridoxal 5'-phosphate (PLP) | UV (330 nm) | LOQ: 0.25 µM | researchgate.net |
| HPLC | Gold Nanoparticles (AuNPs) | Resonance Light Scattering (RLS) | LOD: 0.24 to 0.72 nmol/L | researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of total homocysteine and its metabolites due to its superior sensitivity and specificity. thermofisher.comnih.govresearchgate.net This method can readily be applied to this compound.
The analytical process typically involves an initial sample preparation step where disulfide bonds, such as the one in this compound, are reduced to free the homocysteine thiol. thermofisher.com This is followed by protein precipitation. thermofisher.com An isotopically labeled internal standard, such as d8-homocystine (which is reduced to d4-homocysteine), is added to ensure accurate quantification. thermofisher.comresearchgate.net
Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.gov The instrument is set to Selected Reaction Monitoring (SRM), where it monitors a specific precursor-to-product ion transition. researchgate.net For homocysteine, this transition is typically from the protonated molecular ion [M+H]⁺ at m/z 136 to a characteristic product ion at m/z 90. researchgate.net This high specificity allows for accurate measurement even in complex biological matrices like plasma or serum. thermofisher.comnih.gov The high throughput of modern LC-MS/MS systems makes them suitable for large-scale clinical research. researchgate.net
| Parameter | Description | Typical Value / Method | Reference |
| Platform | Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (Positive Mode) | ESI+ | nih.gov |
| Sample Prep | Reduction of disulfides, Protein Precipitation | DTT or TCEP, Acetonitrile | researchgate.netthermofisher.com |
| Internal Standard | Stable Isotope Labeled Homocysteine | d8-Homocystine (detected as d4-Hcy) | researchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | m/z 136 → m/z 90 | researchgate.net |
| Analysis Time | Rapid chromatographic separation | < 3 minutes per sample | researchgate.net |
Spectroscopic Approaches for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for studying its interactions with other molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study molecules containing chromophores (light-absorbing groups). The pyridine ring in this compound acts as a chromophore, giving the molecule a characteristic UV absorption spectrum. rsc.org The interaction of the pyridine moiety with its environment, such as binding to an acid site on a protein, can cause a shift in the absorption maximum, which can be monitored to study binding events. rsc.org For instance, the reaction of this compound with a free thiol results in the release of pyridine-2-thione, which has a distinct UV absorbance that can be used to monitor the reaction progress.
While this compound itself is not strongly fluorescent, its reaction can be coupled to fluorescent detection. For example, it can be used as a reagent to introduce the pyridylthio group onto other molecules, which may then be derivatized with a fluorophore. Alternatively, assays can be designed where the release of the pyridine-2-thione triggers a fluorescent response. nih.gov Fluorescence spectroscopy offers very high sensitivity, making it suitable for detecting low concentrations of the compound or its reaction products. nih.govscispace.com
Development of Biosensors and In Vitro Assays for Compound Detection and Activity
The development of specific biosensors and in vitro assays is key to studying the reactivity and biological activity of this compound. These tools are designed for high-throughput screening and for monitoring the compound in real-time. nih.gov
Colorimetric and fluorometric assays are often employed for the detection of thiols and their disulfide derivatives. nih.govnih.gov An assay for this compound could be based on its reaction with a reducing agent, which liberates pyridine-2-thione. The released pyridine-2-thione can be quantified spectrophotometrically.
More advanced biosensors for related compounds like S-adenosyl-L-homocysteine (SAH) have been developed using RNA-based fluorescent platforms. nih.gov These "mix and go" biosensors utilize riboswitches that selectively bind to the target molecule, causing a conformational change that results in a fluorescent signal. nih.gov Such a strategy could potentially be adapted for the specific detection of this compound.
Furthermore, in vitro enzyme assays can be designed to study the compound's role as a substrate or inhibitor. For example, if this compound is a substrate for an enzyme that cleaves the disulfide bond, the activity can be monitored by detecting the appearance of the product, either homocysteine or pyridine-2-thione, using the chromatographic or spectroscopic methods described above. nih.gov
Future Directions and Research Opportunities
Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)
The integration of S-(Pyridin-2-ylthio)-L-homocysteine into systems biology and omics-based research promises to yield a comprehensive understanding of its biological effects. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling the complex molecular networks that underlie disease and cellular processes. nih.gov
Metabolomics: The introduction of this compound into biological systems could be traced using advanced metabolomics workflows. Techniques such as hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) are capable of separating and quantifying sulfur-containing metabolites. nih.gov By analogy with studies on other thiol compounds, it would be possible to track the metabolic fate of the homocysteine backbone of the molecule, investigating its entry into and potential perturbation of the methionine cycle and transsulfuration pathways. nih.govnih.gov Furthermore, the release of 2-mercaptopyridine (B119420) could also be monitored, providing insights into the compound's stability and reactivity within the cellular environment. wikipedia.org
Proteomics: The pyridin-2-ylthio group is known to react with protein cysteine residues, a process termed S-homocysteinylation when involving homocysteine. nih.gov This suggests that this compound could serve as a probe to identify novel protein targets of S-homocysteinylation. Quantitative proteomics approaches, such as those that use isotopic labeling, could be employed to identify and quantify the proteins that are modified by the compound. frontiersin.org This would provide a global view of the cellular pathways affected by this specific type of post-translational modification, which has been implicated in vascular disease. nih.gov
The table below outlines a potential experimental design for a multi-omics study of this compound.
| Omics Approach | Potential Application | Techniques | Expected Outcomes |
| Metabolomics | Tracing the metabolic fate of the homocysteine and pyridin-2-ylthio moieties. | HILIC-MS/MS, GC-MS | Identification of downstream metabolites and assessment of pathway perturbations. |
| Proteomics | Identifying protein targets of S-pyridylthiolation. | Isotopic labeling (e.g., SILAC), affinity purification, LC-MS/MS | A comprehensive list of proteins modified by the compound, revealing affected cellular networks. |
| Transcriptomics | Assessing changes in gene expression in response to the compound. | RNA-Seq, Microarrays | Understanding the cellular stress responses and adaptive mechanisms to the compound. |
Exploration of Novel Biochemical Pathways and Targets for the Compound
A key area of future research will be the elucidation of novel biochemical pathways and molecular targets for this compound. While the parent molecule, homocysteine, is known to influence numerous pathways, the addition of the pyridin-2-ylthio group could confer novel biological activities. nih.govyoutube.com
The reactivity of the disulfide bond in this compound suggests that it could interact with a wide range of cellular thiols, including glutathione (B108866) and the cysteine residues of enzymes. nih.gov This could lead to the modulation of enzyme activity, disruption of protein-protein interactions, or alteration of cellular redox status. For example, many enzymes involved in signal transduction and metabolism are regulated by the redox state of their cysteine residues.
Furthermore, the release of 2-mercaptopyridine N-oxide, a related compound, is known to inhibit enzymes such as NADH-fumarate reductase in certain organisms. sigmaaldrich.com This raises the possibility that this compound or its byproducts could have unforeseen inhibitory effects on various enzymes. Future research should focus on screening this compound against panels of enzymes, particularly those involved in redox signaling and energy metabolism.
Development of Advanced In Vitro and In Vivo Research Tools Utilizing the Compound
The unique chemical properties of this compound make it an attractive candidate for the development of advanced research tools.
Bioconjugation and Labeling: The pyridyl disulfide group is a well-established tool for the bioconjugation of molecules to proteins and other biomolecules containing free thiols. nih.govacs.org this compound could be adapted for this purpose, potentially to deliver specific cargo to cells or tissues with altered homocysteine metabolism.
Fluorescent Probes: There is a growing need for selective fluorescent probes to detect and quantify biologically important thiols like homocysteine. nih.gov While probes for homocysteine exist, this compound could serve as a precursor for the development of novel "turn-on" fluorescent sensors. capes.gov.brnih.gov For instance, the reaction of the compound with a specific biological target could lead to the release of a fluorogenic pyridinethione, allowing for real-time imaging of its interactions. The development of such probes would be invaluable for studying the dynamics of homocysteine-related processes in living cells. acs.orgallenpress.com
The following table summarizes potential research tools that could be developed from this compound.
| Research Tool | Principle of Operation | Potential Application |
| Targeted Drug Delivery Vehicle | Conjugation of a therapeutic agent to the homocysteine moiety for targeted uptake. | Delivery of drugs to cells with high homocysteine transporter activity. |
| Fluorescent "Turn-On" Probe | Release of a fluorescent pyridinethione upon reaction with a target. | Real-time imaging of the compound's interaction with specific proteins or cellular environments. |
| Affinity-Based Proteomic Probe | Use as bait to capture and identify interacting proteins. | Elucidating the interactome of S-homocysteinylated proteins. |
Addressing Unanswered Questions and Research Gaps in the Field
Despite the potential of this compound, there are significant research gaps that need to be addressed. Currently, there is a dearth of studies specifically investigating the biological effects and metabolic fate of this compound.
Key Unanswered Questions:
What are the primary cellular uptake mechanisms for this compound?
How does the compound affect the intricate balance of homocysteine metabolism, including the remethylation and transsulfuration pathways? nih.govfrontiersin.orgnih.gov
What is the full spectrum of protein targets for S-pyridylthiolation by this compound in a cellular context?
Does the compound exhibit any unique pharmacological properties distinct from homocysteine or 2-mercaptopyridine alone?
Could this compound serve as a useful biomarker for diseases associated with elevated homocysteine levels? nih.govmdpi.com
Future research should be directed towards answering these fundamental questions. Initial studies should focus on characterizing the compound's basic biochemical properties, including its stability in biological fluids and its reactivity with key cellular thiols. Subsequent in vitro and in vivo studies will be crucial to unravel its physiological and pathological roles. A concerted effort to fill these knowledge gaps will be essential to fully realize the scientific and potentially therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-(Pyridin-2-ylthio)-L-homocysteine, and what challenges exist in achieving high enantiomeric purity?
- Methodological Answer : S-substituted homocysteine derivatives are typically synthesized via nucleophilic substitution or enzymatic approaches. For example, Thomsen et al. (2013) describe alkylation of L-homocysteine thiolactone with electrophilic reagents (e.g., allyl or benzyl halides) under basic conditions, followed by hydrolysis to yield target compounds . Adapting this method, pyridin-2-ylthio groups can be introduced using 2-mercaptopyridine derivatives. Key challenges include maintaining stereochemical integrity during substitution and minimizing racemization. Purification via reverse-phase HPLC or ion-exchange chromatography is critical for enantiomeric purity, with chiral column validation recommended .
Q. How can researchers characterize the structural and chemical properties of S-substituted homocysteine derivatives like this compound?
- Methodological Answer : Structural characterization requires a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry.
- Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and purity.
- X-ray crystallography resolves absolute configuration if crystalline forms are obtainable .
- Circular dichroism (CD) assesses optical activity to verify enantiomeric excess .
- Thiol-specific assays (e.g., Ellman’s test) quantify free thiol groups to confirm substitution efficiency .
Q. What safety precautions are necessary when handling S-substituted homocysteine derivatives during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., pyridin-2-ylthiol derivatives) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact, as homocysteine derivatives may cause irritation .
- Waste disposal : Neutralize acidic/byproduct residues before disposal via approved chemical waste facilities .
Advanced Research Questions
Q. How does the introduction of a pyridin-2-ylthio group affect the biochemical interactions of L-homocysteine derivatives with methyltransferases or other enzymes?
- Methodological Answer : The pyridin-2-ylthio group may alter binding affinity or act as a competitive inhibitor. To assess this:
- Enzyme kinetics : Compare inhibition constants (Ki) of this compound against natural substrates (e.g., S-adenosyl-L-methionine, SAM) using fluorometric methyltransferase assays .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites of target enzymes like SAH hydrolase .
- Thermodynamic studies : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes induced by the substituent .
Q. What analytical techniques (e.g., HPLC, fluorescence polarization) are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer :
- HPLC with fluorometric detection : Derivatize thiol groups using monobromobimane (mBBr) for enhanced sensitivity (LOD ~10 nM) .
- Competitive ELISA : Use anti-SAH antibodies (e.g., ab168537) with cross-reactivity testing; validate specificity against pyridin-2-ylthio analogs to avoid false positives .
- LC-MS/MS : Employ stable isotope-labeled internal standards (e.g., <sup>13</sup>C-homocysteine) for precise quantification in plasma/tissue homogenates .
Q. What strategies can resolve contradictions in enzymatic activity data when using this compound as a substrate or inhibitor?
- Methodological Answer :
- Control experiments : Include SAM and SAH as positive/negative controls to rule out assay interference .
- Redox state modulation : Add reducing agents (e.g., DTT) to prevent thiol oxidation, which may alter compound reactivity .
- Enzyme source standardization : Use recombinant enzymes (e.g., SAH hydrolase expressed in E. coli) to minimize batch-to-batch variability .
- Data normalization : Express activity as a percentage of baseline (no inhibitor) to account for matrix effects in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
